molecular formula C12H10F2N2O2 B1457814 5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1375473-55-4

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1457814
M. Wt: 252.22 g/mol
InChI Key: QXZKLXFLHWLUHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A regioselective synthesis of 5-difluoromethyl and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively. These reactions involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). The reactions can be classified into electrophilic, nucleophilic, and free radical difluoromethylation reactions .

Scientific Research Applications

Structural and Spectral Investigations

One study focused on the structural and spectral analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research involved experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These findings are crucial for understanding the compound's chemical properties and potential applications in material science and pharmacology (Viveka et al., 2016).

Antifungal Activity

Another study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to evaluate their antifungal activity against several phytopathogenic fungi. This research demonstrated that some derivatives exhibited significant antifungal properties, surpassing those of commercial antifungal agents. The study also employed molecular docking to understand the interaction mechanisms, providing insights into developing new antifungal agents (Du et al., 2015).

Synthesis and Applications in Organic Chemistry

Research on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates explored their use as precursors in cross-coupling reactions to synthesize condensed pyrazoles. These compounds serve as valuable intermediates in organic synthesis, potentially applicable in creating complex molecules for pharmaceutical and material science applications (Arbačiauskienė et al., 2011).

Antibacterial Screening

A study on the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed some compounds as effective antibacterial agents. This highlights the potential of pyrazole derivatives in developing new antibacterial drugs (Maqbool et al., 2014).

Heterocyclic Dyes

The creation of heterocyclic dyes based on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid showcases the chemical's utility in dye chemistry. These dyes' optical properties depend on the substituents and the heterocyclic ring type, illustrating the compound's adaptability in designing new materials with specific optical characteristics (Tao et al., 2019).

properties

IUPAC Name

5-(difluoromethyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-9(12(17)18)10(11(13)14)16(15-7)8-5-3-2-4-6-8/h2-6,11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKLXFLHWLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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